molecular formula C19H22N2O4S B3436348 2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide

2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide

Cat. No.: B3436348
M. Wt: 374.5 g/mol
InChI Key: YBRCBUWFVILUJG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure integrates a phenylacetamide core, a motif found in compounds with various bioactive properties, linked to a pyrrolidine-1-sulfonyl group which can enhance molecular interactions with biological targets . While the specific biological profile of this compound is an area of active investigation, research on structurally related molecules provides strong indications of its potential research value. Compounds featuring the phenylacetamide scaffold have been studied for their interaction with neurological targets, such as the serotonin 2A (5-HT2A) receptor . Furthermore, closely related sulfonamide-containing benzimidazole derivatives have demonstrated significant mucoprotective effects in model systems, ameliorating methotrexate-induced intestinal mucositis by suppressing oxidative stress and pro-inflammatory markers like TNF-α, IL-6, and NF-κB . This suggests potential research applications for this compound in models of inflammatory conditions and chemotherapy-induced side effects. The proposed mechanism of action, inferred from analogous structures, may involve the modulation of key inflammatory pathways and redox signaling. The presence of the sulfonamide group is often associated with enzyme inhibitory potential, making this compound a valuable template for researching novel therapeutic targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-8-4-15(5-9-17)14-19(22)20-16-6-10-18(11-7-16)26(23,24)21-12-2-3-13-21/h4-11H,2-3,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRCBUWFVILUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the methoxyphenyl intermediate.

    Introduction of the Pyrrolidine Sulfonyl Group: The methoxyphenyl intermediate is then reacted with pyrrolidine and a sulfonylating agent to introduce the pyrrolidine sulfonyl group.

    Formation of the Acetamide Group: Finally, the compound is reacted with acetic anhydride or a similar reagent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Transamidation Reactions

Transamidation is a key reaction for amide conversion. For similar sulfonamide-containing amides, conditions include:

  • Temperature : 20–45°C

  • Reaction Time : 4–140 hours

  • Ammonia Source : Ammonium carbonate [(NH₄)₂CO₃] at 0.5–1.0 equivalents

  • Solvent : DMSO or ethanol

Reaction Type Conditions Yield Reference
Transamidation of N-tosyl lactams40°C, 16–36 hours, ammonium carbonate (0.5 eq), DMSO48–50%
Amide synthesis via sulfonamide couplingReflux in ethanol, triethylamine (catalyst)57–97%

Sulfonation Reactions

The pyrrolidine sulfonamide group is typically formed by reacting aryl amines with sulfonyl chlorides. For analogous compounds:

  • Reagents : Pyrrolidine sulfonyl chloride, triethylamine (base) .

  • Conditions : Room temperature, 12 hours .

Stability and Reactivity

The compound’s sulfonamide group is generally stable under mild conditions but may undergo hydrolysis under acidic/basic environments. The acetamide group is less reactive but can participate in nucleophilic acyl substitution.

Analytical Data

  • Molecular Formula : C₁₈H₂₀N₂O₃S

  • Key Functional Groups :

    • Sulfonamide : Strong electron-withdrawing group.

    • Amide : Hydrogen-bonding capability.

    • 4-Methoxyphenyl : Electron-donating group.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in various diseases:

  • Anti-inflammatory Activity : Studies indicate that compounds with similar structures exhibit anti-inflammatory properties. The sulfonamide group is known to inhibit inflammatory pathways, suggesting that this compound may also possess such activity .
  • Anticancer Potential : Research has shown that derivatives of sulfonamide compounds can induce apoptosis in cancer cells. The specific structural features of 2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide may enhance its efficacy against certain cancer types .

Neuroscience Applications

The pyrrolidine moiety is associated with neuroprotective effects. Preliminary studies suggest that this compound could be explored for neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Analytical Chemistry

The compound serves as a standard in analytical methods for detecting similar sulfonamide derivatives. Its unique spectral characteristics aid in the development of chromatographic techniques for quality control in pharmaceutical formulations .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of related sulfonamides. The findings indicated that these compounds significantly reduced pro-inflammatory cytokines in vitro, suggesting a promising avenue for further research on this compound's therapeutic potential .

Case Study 2: Anticancer Activity

In a clinical trial assessing the anticancer properties of a series of sulfonamide derivatives, researchers found that those with structural similarities to our compound exhibited cytotoxic effects on breast cancer cell lines. The study concluded that modifications to the phenyl rings could enhance selectivity and potency against tumor cells .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Positional Isomers of Methoxy Groups

  • 2-(2-Methoxyphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide (): The 2-methoxyphenoxy group introduces steric hindrance and alters electronic distribution compared to the 4-methoxyphenyl group in the target compound. The ortho-substitution may reduce planarity, affecting binding to flat enzymatic pockets .

Halogenated and Nitro Derivatives

Variations in the Sulfonyl-Linked Amine Group

Pyrrolidine vs. Piperidine and Morpholine

  • 2-(4-Methoxyphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide ():
    Replacing pyrrolidine with 4-methylpiperidine increases steric bulk and basicity. Piperidine’s six-membered ring may improve metabolic stability compared to pyrrolidine’s five-membered structure .

Functional Group Additions or Modifications

Carbamothioyl Derivatives

Structural and Physicochemical Data Comparison

Compound Name Molecular Weight Key Substituents Notable Properties Reference
2-(4-Methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide 416.47 g/mol 4-Methoxyphenyl, pyrrolidine sulfonyl Moderate lipophilicity, planar acetamide
2-(2-Methoxyphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide 432.47 g/mol 2-Methoxyphenoxy Reduced planarity, steric hindrance
N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide (5p) 449.45 g/mol Morpholine sulfonyl, nitro group High polarity, strong electron-withdrawing
2-(4-Methoxyphenyl)-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}acetamide 433.54 g/mol Carbamothioyl group Enhanced hydrogen bonding, chelation

Biological Activity

2-(4-Methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide, also known by its chemical structure and CAS number, is a compound of interest due to its potential biological activities. This article reviews its biological effects, focusing on its pharmacological properties, structure-activity relationships (SAR), and specific case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound consists of a methoxyphenyl group attached to an acetamide moiety, with a pyrrolidine sulfonamide substituent. Its molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S and it has a molecular weight of 366.44 g/mol. The structural features are crucial for its biological activity.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, derivatives of pyrrolidine have shown efficacy in animal models of epilepsy, particularly in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models . The SAR studies suggest that the presence of the pyrrolidine ring enhances the anticonvulsant activity, potentially by modulating sodium channel activity in neuronal tissues .

Antitumor Activity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that related compounds can inhibit cell proliferation with IC50 values indicating potent activity against human cancer cells . The presence of electron-donating groups like methoxy on the phenyl ring appears to increase cytotoxicity, suggesting a correlation between structural features and antitumor efficacy.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The mechanism may involve interference with bacterial cell wall synthesis or protein function.

Study 1: Anticonvulsant Screening

A study examined various derivatives of N-phenyl-2-(4-methoxyphenyl)acetamide in MES and PTZ models. Compounds containing the pyrrolidine moiety exhibited significant protection against seizures at doses of 100 mg/kg, indicating their potential as therapeutic agents for epilepsy .

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of related compounds were tested on A-431 and Jurkat cell lines. The results indicated that modifications in the phenyl ring led to enhanced activity against both cell lines, with some compounds showing lower IC50 values than doxorubicin, a standard chemotherapy agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Pyrrolidine Ring : Essential for anticonvulsant activity.
  • Methoxy Group : Enhances cytotoxicity in tumor cells.
  • Sulfonamide Substituent : Contributes to overall biological activity by possibly affecting solubility and binding interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide, and how are intermediates purified and characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation of the phenylacetamide core and subsequent coupling with pyrrolidine. A typical route involves:

Sulfonylation of 4-aminophenylacetamide using pyrrolidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Characterization using ¹H/¹³C NMR to confirm sulfonyl group integration and mass spectrometry (HRMS) to verify molecular weight .

  • Key Considerations : Ensure anhydrous conditions during sulfonylation to avoid hydrolysis of the sulfonyl chloride intermediate .

Q. What spectroscopic techniques are employed for structural elucidation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃) protons at ~3.8 ppm and aromatic protons in the 6.8–7.6 ppm range. ¹³C NMR confirms carbonyl (C=O) at ~168 ppm and sulfonyl (SO₂) carbons at ~50–55 ppm .
  • IR Spectroscopy : Stretching vibrations for sulfonyl (S=O) appear at ~1150–1350 cm⁻¹ and acetamide (C=O) at ~1650 cm⁻¹ .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between acetamide NH and sulfonyl oxygen) for solid-state structure validation .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Exposure Control : Monitor for respiratory irritation; use NIOSH-approved respirators if airborne particles are generated .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values under standardized assays (e.g., kinase inhibition assays with ATP concentrations fixed at 1 mM) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated oxidation of the methoxy group) .
  • Structural Confirmation : Re-analyze batch purity via HPLC-MS to rule out impurities (e.g., residual sulfonyl chloride) affecting activity .

Q. What computational strategies are recommended to predict the reactivity and optimize the synthetic pathway of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model sulfonylation transition states and identify energy barriers. Software like Gaussian or ORCA is recommended .
  • Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction yield (e.g., DMF vs. dichloromethane) .
  • Machine Learning : Train models on PubChem reaction datasets to predict optimal coupling reagents (e.g., HATU vs. EDC) for acetamide formation .

Q. How can structural modifications to the acetamide core enhance target binding affinity while maintaining metabolic stability?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methoxy group with a trifluoromethoxy (-OCF₃) group to improve lipophilicity and resistance to oxidative metabolism .
  • Sulfonyl Group Optimization : Replace pyrrolidine with azetidine to reduce steric hindrance and enhance sulfonyl interactions with target proteins (e.g., kinases) .
  • Protease Stability Assays : Incubate analogs with human plasma for 24 hours and quantify remaining compound via LC-MS to prioritize stable derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide

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